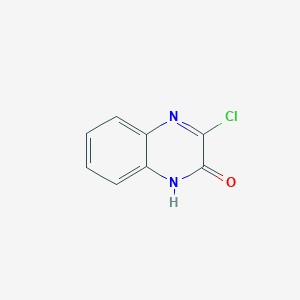

3-Chloroquinoxalin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHQFFWUHBKRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307222 | |

| Record name | 3-chloro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35676-70-1 | |

| Record name | 35676-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloroquinoxalin-2-ol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Significance of 3-Chloroquinoxalin-2-ol

The quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry. Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Their therapeutic potential stems from their ability to interact with various biological targets. This guide focuses on a key derivative, 3-Chloroquinoxalin-2-ol, a versatile building block in the synthesis of more complex and potent bioactive molecules. Its strategic placement of a chloro group and a hydroxyl/oxo tautomeric system makes it a valuable precursor for developing novel therapeutic agents, particularly kinase inhibitors.[3][4][5]

Chemical Structure and Tautomerism

3-Chloroquinoxalin-2-ol exists in a tautomeric equilibrium between the -ol (hydroxyl) and -one (oxo) forms, with the quinoxalin-2-one form being the predominant tautomer.[6] This is a crucial aspect of its reactivity and biological interactions.

-

IUPAC Name: 3-chloro-1H-quinoxalin-2-one[6]

-

Synonyms: 3-Chloroquinoxalin-2-ol, 3-chloro-1,2-dihydroquinoxalin-2-one, 2-Chloro-3-hydroxyquinoxaline[6]

-

CAS Number: 35676-70-1[6]

-

Molecular Formula: C₈H₅ClN₂O[6]

-

Molecular Weight: 180.59 g/mol [6]

The presence of both a reactive chlorine atom and a lactam-like moiety provides two key points for chemical modification, allowing for the generation of diverse molecular libraries for drug discovery.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of 3-Chloroquinoxalin-2-ol is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 180.59 g/mol | PubChem CID: 302705[6] |

| XLogP3 | 1.8 | PubChem CID: 302705[6] |

| Topological Polar Surface Area | 41.5 Ų | PubChem CID: 302705[6] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 302705[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 302705[6] |

Spectroscopic Characterization

While specific, authenticated spectra for 3-Chloroquinoxalin-2-ol are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The N-H proton of the quinoxalin-2-one tautomer would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbonyl carbon of the quinoxalin-2-one form would be the most downfield signal (typically >160 ppm). The carbon bearing the chlorine atom would also exhibit a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the lactam group (around 1650-1700 cm⁻¹). A broad N-H stretching band would also be expected in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Synthesis of 3-Chloroquinoxalin-2-ol

The synthesis of 3-Chloroquinoxalin-2-ol can be achieved through the chlorination of quinoxaline-2,3-dione. This precursor is readily prepared by the condensation of o-phenylenediamine with oxalic acid.[7]

Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline (Intermediate)

This protocol describes the synthesis of the key intermediate, 2,3-dichloroquinoxaline, from quinoxaline-2,3-dione.

-

Reaction Setup: To a solution of quinoxaline-2,3-dione (5 mmol) in dry methylene chloride (5 mL), add thionyl chloride (10 mmol).

-

Catalyst Addition: Add dimethylformamide (DMF) (0.5 mL) dropwise to the stirred reaction mixture.

-

Heating: Heat the reaction mixture at 40°C for 6 hours.

-

Work-up: After cooling, pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction: Extract the product with methylene chloride. Wash the organic layer with a sodium carbonate solution and then dry it over sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure and purify the crude product by chromatography.[8]

Note: The subsequent selective hydrolysis of one of the chloro groups of 2,3-dichloroquinoxaline to yield 3-Chloroquinoxalin-2-ol would be the next step, though a specific detailed protocol for this transformation was not found in the provided search results.

Caption: Synthetic workflow for 3-Chloroquinoxalin-2-ol.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-Chloroquinoxalin-2-ol is dominated by the presence of the chloro group, which is susceptible to nucleophilic substitution. This makes it an excellent starting material for the synthesis of a wide array of 3-substituted quinoxalin-2-one derivatives.

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position can be readily displaced by various nucleophiles, including amines, alcohols, and thiols.[9][10] This reaction is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Caption: Nucleophilic substitution reactions of 3-Chloroquinoxalin-2-ol.

Applications in Drug Development

The quinoxalinone scaffold is a well-established pharmacophore in drug discovery, and 3-Chloroquinoxalin-2-ol serves as a key intermediate in the synthesis of many biologically active molecules.

Kinase Inhibitors

A significant area of application for quinoxalinone derivatives is in the development of kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The quinoxalinone core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. By modifying the substituents at the 3-position, researchers can achieve potent and selective inhibition of specific kinases. For instance, derivatives of 3-Chloroquinoxalin-2-ol have been explored as inhibitors of VEGFR-2 and JAK2/3 kinases, which are important targets in oncology and inflammatory diseases.[3][4]

Caption: Mechanism of action of quinoxalinone-based kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Chloroquinoxalin-2-ol. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Wash hands thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

3-Chloroquinoxalin-2-ol is a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure, featuring a reactive chloro group and a modifiable lactam nitrogen, provides a platform for the synthesis of diverse libraries of compounds. The demonstrated utility of its derivatives, particularly as kinase inhibitors, underscores its importance in the ongoing quest for novel therapeutics. Further research into the synthesis, reactivity, and biological activity of novel derivatives of 3-Chloroquinoxalin-2-ol holds significant promise for the development of new and effective drugs.

References

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

-

3-chloro-1H-quinoxalin-2-one - Chemical Synthesis Database. (2025-05-20). [Link]

- Molecules. (2000-06-18). (URL not available)

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025-04-03). [Link]

- Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. (URL not available)

-

Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. (2025-01-07). [Link]

-

Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). NIH. (2025-01-07). [Link]

- Nucleophilic Substitution Reactions. (URL not available)

- Recent advances in the research of quinoxalinone deriv

-

3-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 302705. PubChem. [Link]

-

Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

-

3-(2-(pyridin-4-yl)vinyl)quinoxalinone derivates as potent VEGFR-2 kinase inhibitors. PubMed. (2016-04-15). [Link]

- IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. (URL not available)

-

Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. PMC - NIH. [Link]

- High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. (URL not available)

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. (2024-10-21). [Link]

-

Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. NIH. (2020-05-19). [Link]

-

Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

-

Biological activity of quinoxaline derivatives. ResearchGate. (2025-08-07). [Link]

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

-

Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. MDPI. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]

- Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. PubMed. (URL not available)

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017-01-13). [Link]

-

Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. (2019-02-15). [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

- 3-Chloro-1-ethylquinoxalin-2(1H)-one. (URL not available)

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxalinone (Part II). Discovery of (Z)-3-(2-(pyridin-4-yl)vinyl)quinoxalinone derivates as potent VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 302705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

A Senior Application Scientist's Guide to 3-Chloro-1H-quinoxalin-2-one: A Cornerstone Intermediate in Modern Chemistry

Introduction: The Quinoxalinone Scaffold and the Strategic Importance of a Halogen Handle

Within the pantheon of heterocyclic chemistry, the quinoxalin-2-one core stands out as a "privileged scaffold." Its rigid, planar structure and rich electronic features make it a recurring motif in a multitude of biologically active compounds and advanced functional materials.[1][2][3] Molecules built upon this framework have demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, underscoring their significance in drug development.[2]

This guide focuses on a particularly valuable derivative: 3-chloro-1H-quinoxalin-2-one . The strategic placement of a chlorine atom at the C3 position transforms the stable quinoxalinone core into a versatile and highly reactive electrophilic intermediate. This single halogen atom serves as an exceptionally effective synthetic "handle," opening the door to a vast array of chemical transformations through nucleophilic substitution reactions. For researchers and drug development professionals, understanding the properties, synthesis, and reactivity of this molecule is fundamental to unlocking the full potential of the quinoxalinone chemical space.

Part 1: Core Molecular Characteristics

A thorough understanding of a molecule begins with its fundamental properties. This section outlines the key identifiers, structural nuances, and expected spectroscopic signatures for 3-chloro-1H-quinoxalin-2-one.

Chemical Identity and Properties

Quantitative data for this intermediate are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-chloro-1H-quinoxalin-2-one | [4] |

| CAS Number | 35676-70-1 | [4][5] |

| Molecular Formula | C₈H₅ClN₂O | [4] |

| Molecular Weight | 180.59 g/mol | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | [5] |

| InChIKey | LTHQFFWUHBKRGG-UHFFFAOYSA-N | [4] |

Structural Analysis: The Lactam-Lactim Tautomerism

A critical feature of 2-quinoxalinones is the existence of lactam-lactim tautomerism, an equilibrium between the amide (keto) form and the imidic acid (enol) form. The IUPAC name, 3-chloro-1H-quinoxalin-2-one, refers to the lactam form, while the synonym, 3-chloroquinoxalin-2-ol, describes the lactim form.[4] In the solid state and in most common solvents, the equilibrium heavily favors the more stable lactam (keto) form, a characteristic confirmed by crystallographic studies on analogous compounds.[6]

The causality for this preference lies in the strength of the amide C=O double bond compared to the C=N double bond of the lactim form, making the lactam tautomer thermodynamically more stable.

Predicted Spectroscopic Signature

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons (4H): Expect a complex multiplet pattern between δ 7.2 and 8.0 ppm. The protons on the benzene ring will exhibit coupling patterns typical of a disubstituted benzene system.

-

Amide Proton (1H): A broad singlet is expected at a significantly downfield chemical shift, typically δ > 12 ppm. The acidic nature of this proton and its tendency to exchange often result in a broad signal.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C2): The amide carbonyl carbon is expected to appear around δ 150-155 ppm.

-

Imine Carbon (C3): The carbon bearing the chlorine atom should resonate in the δ 140-145 ppm range.

-

Aromatic Carbons: Six distinct signals for the benzene ring carbons are expected between δ 115 and 135 ppm.

-

-

FT-IR (ATR):

-

N-H Stretch: A moderate to broad absorption band around 3200-3050 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of a cyclic amide (lactam) carbonyl group, expected around 1670-1690 cm⁻¹.

-

C=N/C=C Stretches: Multiple sharp bands in the 1620-1450 cm⁻¹ region corresponding to the aromatic and pyrazine ring vibrations.

-

Part 2: Synthesis Methodology

The synthesis of 3-chloro-1H-quinoxalin-2-one is most reliably achieved via a two-step process starting from the commercially available o-phenylenediamine. The rationale for this approach is its high efficiency and the formation of a stable, easily purifiable intermediate, quinoxaline-2,3-dione.

Protocol: Synthesis of Quinoxaline-2,3-dione (Intermediate)

This first step is a classic cyclocondensation reaction. The choice of oxalic acid and o-phenylenediamine is driven by their low cost, high reactivity, and the thermodynamic stability of the resulting heterocyclic ring system.[7]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq), oxalic acid dihydrate (1.1 eq), and 4 M aqueous hydrochloric acid (approx. 3 volumes relative to the diamine mass).

-

Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 2-3 hours. The reaction progress can be monitored by TLC until the starting diamine is consumed.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any unreacted oxalic acid and HCl. Dry the resulting solid under vacuum to yield quinoxaline-2,3-dione as a stable powder, which is typically of sufficient purity for the next step.

Protocol: Synthesis of 3-chloro-1H-quinoxalin-2-one

The conversion of the dione to the target monochloro derivative is a selective chlorination. Phosphorus oxychloride (POCl₃) is an aggressive and effective chlorinating agent for converting cyclic amides and ketones to the corresponding chlorides. The reaction proceeds via the more reactive lactim tautomer.

-

Setup: In a fume hood, charge a round-bottom flask with quinoxaline-2,3-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq, serving as both reagent and solvent). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Expert Insight: DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) in situ with POCl₃. This is a more potent activating agent than POCl₃ alone, facilitating the conversion of the amide to the chloro-imine.

-

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. The reaction should become a clear, homogenous solution. Monitor by TLC until the starting material is consumed.

-

Workup (Critical Step): Cool the reaction mixture to room temperature. Under vigorous stirring, very slowly and cautiously pour the reaction mixture onto a large volume of crushed ice. POCl₃ reacts exothermically with water; this quenching must be performed slowly in a well-ventilated fume hood to control the release of HCl gas.

-

Isolation: The product will precipitate as a solid in the aqueous mixture. Stir for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake extensively with water to remove phosphoric acid byproducts. The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield pure 3-chloro-1H-quinoxalin-2-one.

Part 3: Chemical Reactivity: A Versatile Electrophilic Hub

The synthetic utility of 3-chloro-1H-quinoxalin-2-one stems from the C-Cl bond. The carbon at the C3 position is electron-deficient (electrophilic) due to the electron-withdrawing effects of the adjacent nitrogen atom, the carbonyl group, and the chlorine atom itself. This makes it highly susceptible to attack by a wide range of electron-rich nucleophiles.[8][9][10][11]

The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it stable upon departure.[8] This combination of an electrophilic carbon center and a good leaving group is the cornerstone of its reactivity in SₙAr (Nucleophilic Aromatic Substitution) type reactions.

Representative Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol demonstrates the formation of a C-C bond, a crucial transformation in drug discovery for assembling complex molecular architectures.

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-chloro-1H-quinoxalin-2-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 ratio).

-

Expert Insight: The water in the solvent mixture is crucial for the transmetalation step of the Suzuki catalytic cycle, facilitating the transfer of the aryl group from boron to palladium.

-

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 6-24 hours), as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to afford the pure 3-aryl-1H-quinoxalin-2-one derivative.

Part 4: Applications in Research and Development

The true value of 3-chloro-1H-quinoxalin-2-one is realized in the molecules it helps create. Its role as a versatile building block is evident across multiple scientific disciplines.

-

Drug Discovery: The ability to easily introduce diverse amine, ether, aryl, and other functionalities allows for the rapid generation of compound libraries for high-throughput screening. Derivatives of the quinoxalinone core are investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobials.[2] The C3 position is often a key vector for modifying selectivity and potency against biological targets.

-

Materials Science: The quinoxalin-2-one moiety is an excellent electron-withdrawing group. When coupled with electron-donating groups via the C3 position, it can form "push-pull" chromophores.[3] These materials are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and nonlinear optics.

Part 5: Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always handle 3-chloro-1H-quinoxalin-2-one in a certified chemical fume hood. Wear standard PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

-

Hazard Profile: Based on data for related chloro-heterocycles and quinoxalinones, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

3-Chloro-1H-quinoxalin-2-one is more than just another heterocyclic compound; it is a strategic tool for chemical innovation. Its straightforward synthesis and, most importantly, the predictable reactivity of its C-Cl bond provide a reliable and powerful platform for molecular construction. For scientists in medicinal chemistry and materials science, mastering the use of this intermediate is a key step toward designing and building the next generation of functional molecules.

References

- 1. Portico [access.portico.org]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 302705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. arcjournals.org [arcjournals.org]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

An In-depth Technical Guide to 3-Chloroquinoxalin-2-ol: Properties, Reactivity, and Applications

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, prized for their ability to interact with a wide array of biological targets.[1] Among these, the quinoxaline core, a fusion of benzene and pyrazine rings, has emerged as a "privileged structure." Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2] 3-Chloroquinoxalin-2-ol, in particular, serves as a critical and versatile intermediate, providing a reactive handle for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.[3] This guide offers a comprehensive examination of its core physical and chemical properties, spectroscopic signature, reactivity, and its pivotal role in the synthesis of advanced chemical entities.

PART 1: Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is paramount for its effective use in research and development. 3-Chloroquinoxalin-2-ol is identified by the CAS Number 35676-70-1 .[4][5] Its key physicochemical data are summarized below.

Table 1: Physicochemical Properties of 3-Chloroquinoxalin-2-ol

| Property | Value | Source |

| IUPAC Name | 3-chloro-1H-quinoxalin-2-one | [4][5] |

| Synonyms | 3-Chloroquinoxalin-2-ol, 2-Chloro-3-hydroxyquinoxaline, 3-chloro-1,2-dihydroquinoxalin-2-one | [4] |

| Molecular Formula | C₈H₅ClN₂O | [4][5] |

| Molecular Weight | 180.59 g/mol | [4] |

| XLogP3 | 1.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Structural Analysis: The Critical Role of Tautomerism

A key feature of 3-Chloroquinoxalin-2-ol is its existence in a tautomeric equilibrium with its keto form, 3-chloro-1H-quinoxalin-2-one. In the solid state and in many solutions, the more stable amide-like keto tautomer predominates.[6] This equilibrium is crucial as it influences the molecule's reactivity, solubility, and spectroscopic characteristics. The ability to exist in both forms allows it to react either as an enol (at the oxygen) or, more commonly, as an amide (at the nitrogen or via the carbonyl group).

Caption: Spectroscopic analysis workflow for structural confirmation.

PART 3: Chemical Synthesis and Reactivity

The synthetic utility of 3-Chloroquinoxalin-2-ol stems from its well-defined reactivity, primarily centered around the chloro substituent.

General Synthesis Protocol

The most common route to 3-Chloroquinoxalin-2-ol involves the chlorination of quinoxaline-2,3-dione. The dione precursor is readily synthesized by the condensation of o-phenylenediamine with oxalic acid. [7] Step-by-Step Methodology:

-

Synthesis of Quinoxaline-2,3-dione (Precursor) :

-

Dissolve o-phenylenediamine in an aqueous solution of hydrochloric acid.

-

Add a solution of oxalic acid dihydrate and heat the mixture under reflux for 2-4 hours.

-

Cool the reaction mixture. The product, quinoxaline-2,3-dione, will precipitate.

-

Collect the solid by filtration, wash with water, and dry thoroughly.

-

-

Chlorination to 3-Chloroquinoxalin-2-ol :

-

Causality : Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for converting the hydroxyl groups of the dione tautomer into chloro groups. [7]The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with SOCl₂.

-

Suspend quinoxaline-2,3-dione in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux for 3-5 hours until the reaction is complete (monitor by TLC).

-

Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

-

The product, 3-Chloroquinoxalin-2-ol, will precipitate as a solid.

-

Collect the solid by filtration, wash extensively with cold water to remove acidic byproducts, and dry. Recrystallization from a suitable solvent like ethanol may be required for purification.

-

Caption: General synthesis pathway for 3-Chloroquinoxalin-2-ol.

Core Reactivity: A Gateway to Diverse Derivatives

The primary point of reactivity is the chlorine atom at the 3-position, which is activated towards nucleophilic aromatic substitution (SₙAr) . This makes 3-Chloroquinoxalin-2-ol an invaluable building block for introducing a wide variety of functional groups.

-

Reaction with Amines : Treatment with primary or secondary amines (R₂NH) readily displaces the chloride to form 3-amino-quinoxalin-2-one derivatives. [8]This is one of the most widely used transformations in the synthesis of bioactive quinoxalines.

-

Reaction with Alkoxides : Reaction with sodium or potassium alkoxides (RONa) yields 3-alkoxy-quinoxalin-2-one ethers.

-

Reaction with Thiolates : Similarly, reaction with thiolates (RSNa) produces 3-thioether derivatives.

This reactivity allows for the systematic construction of large chemical libraries for screening in drug discovery programs, targeting indications from bacterial infections to cancer. [3][9]

Conclusion: A Cornerstone Intermediate in Medicinal Chemistry

3-Chloroquinoxalin-2-ol is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity make it a cornerstone for the synthesis of novel quinoxaline-based molecules. The ability to readily displace the chloro group via nucleophilic substitution provides researchers with a robust and efficient pathway to explore vast chemical space, accelerating the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 3-Chloroquinoxalin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-n-(prop-2-en-1-yl)quinoxalin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Hawash, S. A. M. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-AMINO-QUINOXALINE-2-OL. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2021). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-ones. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloroquinoxalin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroquinoxalin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Said, M. S., et al. (2011). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Belova, N. V., et al. (2008). Tautomeric properties and gas-phase structure of 3-chloro-2,4-pentanedione. The Journal of Physical Chemistry A. Retrieved from [Link]

-

PubChem. (n.d.). Quizalofop-P. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). S-Quizalofop-acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Asif, M. (2014). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis pathway for 3-alkyl quinoxalin-2(1H)-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

-

Capon, C., et al. (1973). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylquinoxalin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Belova, N. V., et al. (2008). Tautomeric Properties and Gas-Phase Structure of 3-chloro-2,4-pentanedione. PubMed. Retrieved from [Link]

-

Schulman, S. G., et al. (1978). Tautomerism of singly protonated chloroquine and quinacrine. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

J Michelle Leslie. (2020). IR/NMR example 3. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

Cheeseman, G. W. H., & Jones, R. A. F. (1969). Tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

PubChem. (n.d.). Quizalofop. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. 3-Chloroquinoxalin-2-amine|Antibacterial Research Compound [benchchem.com]

- 4. 3-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 302705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Quinoxaline Derivatives

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] This structural motif is not merely a synthetic curiosity but a cornerstone in the development of a plethora of therapeutic agents, owing to its ability to interact with a wide range of biological targets.[3][4] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring confer upon quinoxaline derivatives a unique electronic and steric profile, enabling them to participate in various non-covalent interactions with biomacromolecules. This guide provides a comprehensive technical overview of the diverse biological activities of quinoxaline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just a compilation of facts, but a causal understanding of why and how these molecules exert their biological effects.

The versatility of the quinoxaline core allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6] Several quinoxaline-based drugs have reached the market, such as the antiviral glecaprevir and the anticancer agent erdafitinib, underscoring the clinical significance of this heterocyclic system.[7][8] This guide will explore these key therapeutic areas, providing insights into the molecular intricacies that govern the biological activity of quinoxaline derivatives.

I. Synthetic Strategies: The Gateway to Bioactive Quinoxalines

The biological evaluation of any class of compounds is fundamentally reliant on the ability to synthesize them and their analogs. The most prevalent and classical method for synthesizing the quinoxaline scaffold is the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound.[2][9] This facile approach allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, thereby enabling extensive SAR studies.

Core Synthesis Workflow

The following diagram illustrates the fundamental synthetic route to quinoxaline derivatives.

Caption: General synthesis of quinoxaline derivatives.

Modern synthetic methodologies have also been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These include microwave-assisted synthesis, the use of recyclable catalysts, and one-pot procedures.[2][10] The choice of synthetic route is a critical experimental decision, as it dictates the feasibility of creating a diverse library of compounds for biological screening. For instance, a robust and high-throughput compatible synthesis is paramount in the early stages of drug discovery.

Experimental Protocol: Synthesis of a Representative Quinoxaline Derivative

This protocol describes the synthesis of 2,3-diphenylquinoxaline as a representative example.

Materials:

-

o-Phenylenediamine

-

Benzil

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers, filter funnel, and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in ethanol (20 mL).

-

Add benzil (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2,3-diphenylquinoxaline.

-

Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., IR, NMR).

II. Anticancer Activity: A Cornerstone of Quinoxaline Research

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a wide range of cancer cell lines.[3][11][12] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanisms of Anticancer Action

The anticancer activity of quinoxalines is often attributed to their ability to:

-

Inhibit Protein Kinases: Many quinoxaline derivatives act as ATP-competitive inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and those in the PI3K/AKT/mTOR pathway.[13][14] By blocking the activity of these kinases, they can halt cell proliferation, and induce apoptosis.

-

Induce Apoptosis: Quinoxaline derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[11][15] This can involve the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[15]

-

Inhibit Topoisomerases: Some quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[15] This leads to DNA damage and ultimately cell death.

-

Act as Hypoxic Cytotoxins: The quinoxaline scaffold can be bioreduced under hypoxic conditions, which are common in solid tumors, to form cytotoxic radical species that damage cellular components.[11]

The following diagram illustrates a simplified signaling pathway targeted by some anticancer quinoxaline derivatives.

Caption: Inhibition of a kinase signaling pathway by a quinoxaline derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.[13][16]

-

Substitutions at C2 and C3: The groups at these positions significantly influence the biological activity. For instance, the introduction of aryl or heteroaryl moieties can enhance the interaction with the target protein.[13]

-

Substitutions on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the quinoxaline system, affecting its binding affinity and pharmacokinetic properties.

-

Introduction of Amide and Sulphonamide Moieties: The incorporation of these functional groups has been shown to enhance the anticancer activity of quinoxaline derivatives, potentially by forming additional hydrogen bonds with the target enzyme.[14]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of selected quinoxaline derivatives against various cancer cell lines.

| Compound | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Q1 | Phenyl | Phenyl | HCT116 (Colon) | 4.4 | [14] |

| Q2 | Phenyl | Phenyl | MCF-7 (Breast) | 5.3 | [14] |

| Q3 | 4-Chlorophenyl | H | PC-3 (Prostate) | 2.11 | [15] |

| Q4 | 4-Methoxyphenyl | H | HepG2 (Liver) | 4.11 | [15] |

| Cisplatin | - | - | HCT116 (Colon) | >10 | [11] |

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines a standard procedure for evaluating the anticancer activity of quinoxaline derivatives using the MTT assay.[17][18][19]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[17][18] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Quinoxaline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[20][21]

III. Antimicrobial Activity: Combating Infectious Diseases

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[5][22][23] Their simple and flexible structure, coupled with their bioisosteric relationship to other antimicrobial scaffolds like quinolines, makes them an attractive platform for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance.[23]

Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many quinoxaline derivatives are still under investigation, but several potential targets have been identified:

-

Inhibition of DNA Gyrase: Similar to quinolone antibiotics, some quinoxaline derivatives are thought to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.

-

Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Biofilm Formation: Some quinoxalines have been shown to inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics.

-

Intercalation into DNA: The planar aromatic structure of the quinoxaline ring allows some derivatives to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a quinoxaline derivative against a bacterial strain.[24][25]

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Quinoxaline derivative stock solution (in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the quinoxaline derivative in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Also, include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the quinoxaline derivative at which there is no visible growth of the bacteria.

IV. Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, quinoxaline derivatives have also shown promise as antiviral and anti-inflammatory agents.[1][4][10][26]

Antiviral Activity

Suitably functionalized quinoxalines have demonstrated activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[10][26][27] For instance, S-2720 is a potent inhibitor of HIV-1 reverse transcriptase, and grazoprevir is an approved drug for the treatment of HCV that contains a quinoxaline moiety.[10][27] The mechanisms of antiviral action can involve the inhibition of viral enzymes, such as reverse transcriptase and proteases, or interference with viral entry or replication processes.[26]

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade.[1][4] This includes the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, and the reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4][11]

V. Conclusion and Future Perspectives

The quinoxaline scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. This guide has provided a technical overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, emphasizing the underlying mechanisms of action and the experimental methodologies used for their evaluation. The continued exploration of the vast chemical space of quinoxaline derivatives, guided by a deeper understanding of their structure-activity relationships and molecular targets, holds immense promise for the discovery of novel and more effective therapeutic agents to address a multitude of human diseases. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the future for quinoxaline-based drug discovery appears exceptionally bright.

References

-

Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC Source: PubMed Central URL: [Link]

-

Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review Source: MDPI URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: Scientific & Academic Publishing URL: [Link]

-

Title: Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC Source: PubMed Central URL: [Link]

-

Title: Synthesis of novel antibacterial and antifungal quinoxaline derivatives Source: RSC Publishing URL: [Link]

-

Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL: [Link]

-

Title: A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives Source: PubMed URL: [Link]

-

Title: Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. Source: ResearchGate URL: [Link]

-

Title: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Biological Activity of Quinoxaline Derivatives Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines Source: ACS Publications URL: [Link]

-

Title: Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties Source: PubMed URL: [Link]

-

Title: Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods Source: Avicenna Journal of Clinical Medicine URL: [Link]

-

Title: Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities Source: Bentham Science URL: [Link]

-

Title: Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives Source: MDPI URL: [Link]

-

Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: RSC Publishing URL: [Link]

-

Title: Overall structure‐activity relationship analysis of the quinoxaline derivatives. Source: ResearchGate URL: [Link]

-

Title: Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents Source: Taylor & Francis Online URL: [Link]

-

Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review Source: ResearchGate URL: [Link]

-

Title: Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis Source: Semantic Scholar URL: [Link]

-

Title: Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials Source: National Institutes of Health (NIH) URL: [Link]

-

Title: (PDF) Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights Source: ResearchGate URL: [Link]

-

Title: Synthesis and antimicrobial activity of some new quinoxaline derivatives Source: Scholars Research Library URL: [Link]

-

Title: A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition Source: Springer URL: [Link]

-

Title: In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides Source: International Journal of ChemTech Research URL: [Link]

-

Title: Synthesis and biological activity of quinoxaline derivatives Source: World Journal of Pharmaceutical Research URL: [Link]

-

Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC Source: PubMed Central URL: [Link]

-

Title: Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative | Request PDF Source: ResearchGate URL: [Link]

-

Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: WOAH URL: [Link]

-

Title: Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books Source: NHBS Academic & Professional Books URL: [Link]

-

Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: RSC Publishing URL: [Link]

-

Title: Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books Source: NHBS URL: [Link]

-

Title: A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: Antimicrobial Susceptibility Testing Protocols Source: Semantic Scholar URL: [Link]

-

Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro Source: ResearchGate URL: [Link]

-

Title: Antimicrobial Susceptibility Testing - StatPearls Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). Source: ResearchGate URL: [Link]

-

Title: Drugs containing the quinoxaline core. | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides Source: MDPI URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 7. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. woah.org [woah.org]

- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 27. researchgate.net [researchgate.net]

The Pivotal Role of 3-Chloroquinoxalin-2-ol in Modern Drug Discovery: A Technical Guide to a Versatile Synthetic Scaffold

Abstract

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1] Within this important class of heterocyclic compounds, 3-Chloroquinoxalin-2-ol (also known as 3-chloro-1H-quinoxalin-2-one) emerges as a critical and highly versatile synthetic intermediate.[2][3] While direct therapeutic applications of 3-Chloroquinoxalin-2-ol itself are not extensively documented, its true value lies in its role as a foundational building block for a multitude of potent and specific therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the extensive therapeutic potential unlocked through the chemical modification of this pivotal molecule. We will delve into the synthesis of various classes of therapeutic agents derived from 3-Chloroquinoxalin-2-ol, their mechanisms of action, and the experimental protocols to achieve these transformations, providing researchers and drug development professionals with a comprehensive understanding of its utility in the quest for novel therapeutics.

Physicochemical Properties of 3-Chloroquinoxalin-2-ol

3-Chloroquinoxalin-2-ol is a solid at room temperature with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol .[2] Its structure, featuring a fused benzene and pyrazine ring system with a chlorine atom at the 3-position and a hydroxyl group at the 2-position (which exists in tautomeric equilibrium with the quinoxalin-2-one form), provides a unique combination of reactivity and stability that makes it an ideal starting material for further chemical elaboration.[2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [2] |

| Molecular Weight | 180.59 g/mol | [2] |

| IUPAC Name | 3-chloro-1H-quinoxalin-2-one | [2] |

| CAS Number | 35676-70-1 | [2] |

| Appearance | Solid | [2] |

Synthesis of 3-Chloroquinoxalin-2-ol: A Foundational Protocol

The synthesis of the quinoxalin-2-one core is a well-established process in organic chemistry, with the most common and efficient method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6][7] For the synthesis of 3-Chloroquinoxalin-2-ol, a common starting material is o-phenylenediamine, which is reacted with a derivative of oxalic acid.

Experimental Protocol: Synthesis of 3-Chloroquinoxalin-2-ol

This protocol outlines a general and widely applicable method for the laboratory-scale synthesis of 3-Chloroquinoxalin-2-ol.

Materials:

-

o-Phenylenediamine

-

Diethyl oxalate

-

Phosphorus oxychloride (POCl₃)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

Procedure:

-

Step 1: Synthesis of Quinoxaline-2,3-dione. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in ethanol. To this solution, add sodium ethoxide (2.2 equivalents) and diethyl oxalate (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.

-

The precipitated solid is filtered, washed with cold water, and dried to yield quinoxaline-2,3-dione.

-

Step 2: Chlorination to 3-Chloroquinoxalin-2-ol. In a separate flask, suspend the dried quinoxaline-2,3-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture at reflux for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed thoroughly with water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 3-Chloroquinoxalin-2-ol.

Causality Behind Experimental Choices: The use of a base like sodium ethoxide in the initial condensation facilitates the cyclization reaction. Phosphorus oxychloride is a powerful chlorinating agent, ideal for converting the hydroxyl group to a chlorine atom. The workup with ice is necessary to quench the excess POCl₃ in a controlled manner.

Caption: Synthetic workflow for 3-Chloroquinoxalin-2-ol.

Therapeutic Avenues Enabled by 3-Chloroquinoxalin-2-ol

The true therapeutic potential of 3-Chloroquinoxalin-2-ol is realized through its derivatization. The presence of a reactive chlorine atom at the 3-position allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and the construction of diverse molecular libraries for biological screening.

Anticancer Agents

The quinoxaline scaffold is a cornerstone in the development of novel anticancer agents.[4][8] Derivatives of 3-Chloroquinoxalin-2-ol have been investigated as potent inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival.[9]

-

Kinase Inhibitors: By reacting 3-Chloroquinoxalin-2-ol with various amines, thiols, or alcohols, a library of substituted quinoxalinones can be generated. These derivatives have been shown to target key kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Apoptosis signal-regulating kinase 1 (ASK1).[9][10] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of action for kinase inhibitor derivatives.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoxaline derivatives have demonstrated significant potential in this area.[11][12][13] 3-Chloroquinoxalin-2-ol serves as a valuable precursor for the synthesis of novel antibacterial and antifungal compounds.

-

Mechanism of Action: Derivatives synthesized from 3-Chloroquinoxalin-2-amine, which can be prepared from 3-Chloroquinoxalin-2-ol, have been shown to exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[14] This leads to the leakage of intracellular components and ultimately, bacterial cell death. This membrane-targeting mechanism is a promising strategy to overcome existing resistance mechanisms.[14]

Antiviral Agents

The versatility of the quinoxaline scaffold extends to the development of antiviral therapeutics.[12][15] The ability to readily modify the 3-position of the quinoxalin-2-one core allows for the design of molecules that can specifically interact with viral proteins.

-

Targeting Viral Proteins: Recent in silico studies have explored 3-alkynyl substituted 2-chloroquinoxaline derivatives, synthesized from 3-Chloroquinoxalin-2-ol, as potential ligands for the N-terminal RNA-binding domain of the SARS-CoV-2 nucleocapsid (N) protein.[16] The N-protein is a crucial structural protein for coronaviruses, and inhibiting its function can disrupt viral replication.[16]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Quinoxaline derivatives have been investigated for their anti-inflammatory properties.[17]

-

Inhibition of Pro-inflammatory Cytokines: Derivatives of 3-Chloroquinoxalin-2-ol have been synthesized and evaluated as inhibitors of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18] By blocking the production of these key mediators of inflammation, these compounds have the potential to treat a range of inflammatory conditions.

Future Perspectives and Conclusion

While 3-Chloroquinoxalin-2-ol may not be a therapeutic agent in its own right, its significance in medicinal chemistry is undeniable. It represents a readily accessible and highly versatile scaffold that provides a gateway to a vast chemical space of biologically active molecules. The continued exploration of new synthetic methodologies for the derivatization of 3-Chloroquinoxalin-2-ol, coupled with advanced in silico screening and biological evaluation, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

The future of drug discovery with this remarkable intermediate will likely focus on:

-

Combinatorial Chemistry: The generation of large, diverse libraries of quinoxalinone derivatives for high-throughput screening against a wide range of biological targets.

-

Structure-Based Drug Design: The use of computational modeling to design derivatives with enhanced potency and selectivity for specific molecular targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of 3-Chloroquinoxalin-2-ol derivatives in treating a broader range of diseases, including neurodegenerative and metabolic disorders.

References

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central. [Link]

-

3-Chloroquinoxalin-2-ol. (n.d.). PubChem. [Link]

-

A review on the therapeutic potential of quinoxaline derivatives. (2024, September 3). Wisdom Library. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). [Link]

-

Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[2][8][9]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. (2012, May 3). PubMed. [Link]

-

Recent advances in the research of quinoxalinone derivatives. (n.d.). [Link]

-

The 3-alkynyl substituted 2-chloroquinoxaline as a potential template to target COVID-19. (n.d.). ResearchGate. [Link]

-

Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2025, January 7). ACS Omega. [Link]

-

Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. (n.d.). PubMed. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 3‐functionalized quinoxalin‐2(1H)‐one derivatives. (n.d.). ResearchGate. [Link]

-

Recent advances in the research of quinoxalinone derivatives. (n.d.). [Link]

-

Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). (n.d.). PubMed. [Link]

-

Synthesis of C‐3‐functionalized quinoxalin‐2(1H)‐ones. (n.d.). ResearchGate. [Link]

-

Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate. [Link]

-

Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. [Link]

-

(12) United States Patent (10) Patent No.: US 8,232,265 B2. (n.d.). Googleapis.com. [Link]

-

synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2025, November 24). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). MDPI. [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. [Link]

-

o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure. [Link]

-

Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (n.d.). PubMed Central. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PubMed Central. [Link]

-

Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Nature. [Link]

- WO2021222291A1 - Pharmaceutical composition comprising chlorine dioxide for the treatment of covid-19. (n.d.).

- Substituted aromatic compounds. (n.d.).

-

Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023, June 27). MDPI. [Link]

- US7612109B2 - Water-soluble iron-carbohydrate complexes, production thereof, and medicaments containing said complexes. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 302705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US9540379B2 - (1,2,4)triazolo[4,3-A]quinoxaline derivatives as inhibitors of phosphodiesterases - Google Patents [patents.google.com]

- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Chloroquinoxalin-2-amine|Antibacterial Research Compound [benchchem.com]

- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dadun.unav.edu [dadun.unav.edu]

- 18. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxaline Scaffolds: A Comprehensive Guide to Synthesis and Biological Frontiers

Introduction: The Enduring Versatility of the Quinoxaline Core